molecular formula C21H22INO3 B14312388 Quinolinium, 1-methyl-2-[2-(3,4,5-trimethoxyphenyl)ethenyl]-, iodide CAS No. 110816-63-2

Quinolinium, 1-methyl-2-[2-(3,4,5-trimethoxyphenyl)ethenyl]-, iodide

Cat. No.: B14312388
CAS No.: 110816-63-2
M. Wt: 463.3 g/mol
InChI Key: UPSRLILKTPIRSI-UHFFFAOYSA-M
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Description

Quinolinium, 1-methyl-2-[2-(3,4,5-trimethoxyphenyl)ethenyl]-, iodide is an organic compound belonging to the quinolinium derivatives. This compound is known for its unique structural properties and potential applications in various scientific fields, including chemistry, biology, and materials science. The presence of the quinolinium core and the trimethoxyphenyl group contributes to its distinct chemical behavior and reactivity.

Preparation Methods

The synthesis of Quinolinium, 1-methyl-2-[2-(3,4,5-trimethoxyphenyl)ethenyl]-, iodide typically involves the Knoevenagel condensation reaction. This reaction is carried out by reacting 1-methylquinolinium iodide with 3,4,5-trimethoxybenzaldehyde in the presence of a base, such as piperidine, under reflux conditions. The resulting product is then purified through recrystallization to obtain the desired compound .

Chemical Reactions Analysis

Quinolinium, 1-methyl-2-[2-(3,4,5-trimethoxyphenyl)ethenyl]-, iodide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinolinium N-oxide derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride, resulting in the formation of reduced quinolinium derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the iodide ion is replaced by other nucleophiles like halides or alkoxides.

Scientific Research Applications

Quinolinium, 1-methyl-2-[2-(3,4,5-trimethoxyphenyl)ethenyl]-, iodide has several scientific research applications:

Mechanism of Action

The mechanism of action of Quinolinium, 1-methyl-2-[2-(3,4,5-trimethoxyphenyl)ethenyl]-, iodide involves its interaction with molecular targets through its quinolinium core and trimethoxyphenyl group. These interactions can lead to changes in the electronic properties of the target molecules, affecting their behavior and function. The compound’s ability to undergo various chemical reactions also contributes to its mechanism of action in different applications.

Comparison with Similar Compounds

Quinolinium, 1-methyl-2-[2-(3,4,5-trimethoxyphenyl)ethenyl]-, iodide can be compared with other quinolinium derivatives, such as:

The unique combination of the quinolinium core and the trimethoxyphenyl group in this compound distinguishes it from other similar compounds, providing it with distinct properties and applications.

Properties

CAS No.

110816-63-2

Molecular Formula

C21H22INO3

Molecular Weight

463.3 g/mol

IUPAC Name

1-methyl-2-[2-(3,4,5-trimethoxyphenyl)ethenyl]quinolin-1-ium;iodide

InChI

InChI=1S/C21H22NO3.HI/c1-22-17(12-10-16-7-5-6-8-18(16)22)11-9-15-13-19(23-2)21(25-4)20(14-15)24-3;/h5-14H,1-4H3;1H/q+1;/p-1

InChI Key

UPSRLILKTPIRSI-UHFFFAOYSA-M

Canonical SMILES

C[N+]1=C(C=CC2=CC=CC=C21)C=CC3=CC(=C(C(=C3)OC)OC)OC.[I-]

Origin of Product

United States

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